Piperazine-1-carboxylic acid diphenylamide
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Overview
Description
Piperazine-1-carboxylic acid diphenylamide is a chemical compound with the molecular formula C17H19N3O and a molecular weight of 281.35 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry . This compound is known for its unique structure, which includes a piperazine ring and a diphenylamide group, making it a valuable tool in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine-1-carboxylic acid diphenylamide typically involves the reaction of piperazine with diphenylcarbamoyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Piperazine-1-carboxylic acid diphenylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Piperazine-1-carboxylic acid diphenylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of piperazine-1-carboxylic acid diphenylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simpler compound with a similar piperazine ring structure.
Diphenylamine: Contains the diphenylamide group but lacks the piperazine ring.
N-Phenylpiperazine: Combines elements of both piperazine and diphenylamine.
Uniqueness
Piperazine-1-carboxylic acid diphenylamide is unique due to its combination of a piperazine ring and a diphenylamide group. This dual functionality allows it to interact with a broader range of molecular targets and participate in more diverse chemical reactions compared to its simpler counterparts .
Properties
IUPAC Name |
N,N-diphenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(19-13-11-18-12-14-19)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,18H,11-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRSOLXZAPIGQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328487 |
Source
|
Record name | Piperazine-1-carboxylic acid diphenylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1804-36-0 |
Source
|
Record name | Piperazine-1-carboxylic acid diphenylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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